molecular formula C10H13NO2 B13717265 2-Isopropoxy-benzaldehyde oxime

2-Isopropoxy-benzaldehyde oxime

Cat. No.: B13717265
M. Wt: 179.22 g/mol
InChI Key: SGGONDVWPDMQAJ-XFFZJAGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-benzaldehyde oxime typically involves the reaction of 2-isopropoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction is carried out in a basic aqueous medium with careful adjustment of pH to ensure optimal yield . The reaction can also be facilitated using microwave irradiation under solvent-free conditions, which significantly reduces reaction time and improves yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of microwave irradiation and dry media conditions can be scaled up for industrial applications, providing an efficient and environmentally friendly method for production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-benzaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can undergo nucleophilic addition to carbonyl compounds, forming stable adducts. This property is exploited in various chemical reactions, including the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . The formation of these stable complexes is crucial for its applications in organic synthesis and proteomics research .

Comparison with Similar Compounds

Uniqueness: 2-Isopropoxy-benzaldehyde oxime is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic transformations and as a reagent in proteomics research .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(NZ)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7-

InChI Key

SGGONDVWPDMQAJ-XFFZJAGNSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=N\O

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NO

Origin of Product

United States

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